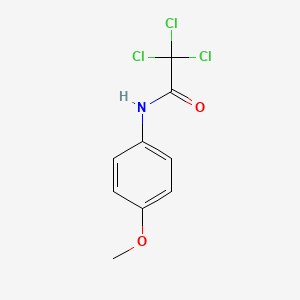
N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide, also known as BMK-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. In addition, N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide has been shown to induce the activation of caspases, which are enzymes involved in the process of apoptosis.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide inhibits the proliferation of cancer cells and induces apoptosis. N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal studies, N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide has been shown to reduce tumor growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields with high purity. N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, one limitation of N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research of N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide. One area of interest is the development of N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential of N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide as a therapeutic agent for a wider range of diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide involves the condensation of 2-amino-5-methylphenol and 2-chlorobenzoyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. This method has been optimized to provide high yields of N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide with purity levels suitable for scientific research.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide has also been demonstrated to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide has been investigated for its potential use as an anti-viral agent, with promising results in the treatment of hepatitis B and C viruses.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-6-2-3-7-11(10)18-15(19)14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJOAZNORQNXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1H-benzimidazole-2-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
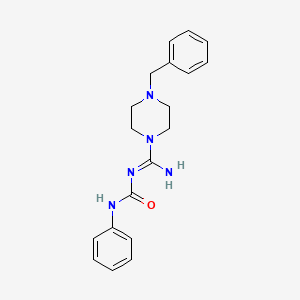
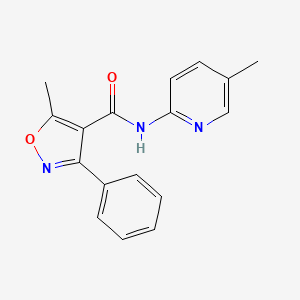
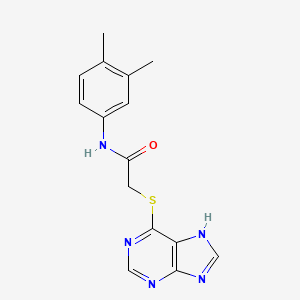
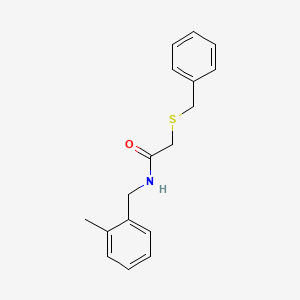
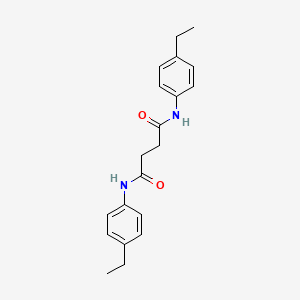
![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
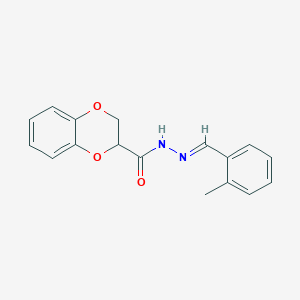
![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)
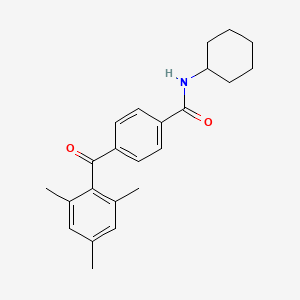

![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)
